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molecular formula C7H4BrF3N2O3 B1524184 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1051372-09-8

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B1524184
M. Wt: 301.02 g/mol
InChI Key: RKXYCFFXBJGPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410107B2

Procedure details

Sodium hydride (3.2 g, 80.02 mmol) was added carefully in small portions to 2,2,2-trifluroethanol (CAS Registry No. 75-89-8) (60 ml) at 0° C. under nitrogen atmosphere and stirred at 25° C. for 30 minutes. Then 3-bromo-2-chloro-5-nitropyridine (CAS Registry No. 5470-17-7) (2 g, 8.42 mmol) in trifluoroethanol was added, and the reaction mixture was refluxed for 16h. The solvent was evaporated in vacuo, and the residue was taken up in water and extracted with ethyl acetate (3×120 ml). The combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated to get the crude residue (3 g). The crude was purified by column chromatography (3% ethyl acetate/hexane) to give the desired product (2.4 g, 95%) as yellow liquid. MS (LC/MS): not responding, NMR is in agreement with the structure: 1H-NMR (400 MHz, CDCl3): δ 4.90 (m, 2H), 8.68 (d, 1H), 8.98 (d, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:5](Cl)=[N:6][CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1.[CH2:14]([OH:19])[C:15]([F:18])([F:17])[F:16]>>[Br:3][C:4]1[C:5]([O:19][CH2:14][C:15]([F:18])([F:17])[F:16])=[N:6][CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
75-89-8) (60 ml) at 0° C. under nitrogen atmosphere and stirred at 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 16h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×120 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude residue (3 g)
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (3% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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